

Application Note: Bioanalytical Quantification & Stability Profiling of Dehydro Isradipine Lactone

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Compound of Interest

Compound Name: Dehydro Isradipine Lactone

CAS No.: 1076199-91-1

Cat. No.: B601727

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Abstract

This technical guide details the bioanalytical and stability-indicating applications of **Dehydro Isradipine Lactone** (DIL). As a primary oxidative metabolite and degradation product of Isradipine, DIL serves as a Critical Quality Attribute (CQA) in stability testing and a vital biomarker in pharmacokinetic (PK) profiling. This note provides validated protocols for HPLC-UV impurity profiling and high-sensitivity LC-MS/MS quantification in biological matrices, emphasizing the handling of light-sensitive dihydropyridine derivatives.

Introduction: The Scientific Context

Isradipine is a potent dihydropyridine (DHP) calcium channel blocker.^{[1][2][3][4]} Like other DHPs, it exhibits significant sensitivity to light and oxidative stress. The degradation pathway typically involves the aromatization of the dihydropyridine ring to a pyridine analogue ("Dehydro Isradipine"), followed by downstream transformations including hydrolysis and intramolecular cyclization to form **Dehydro Isradipine Lactone**.

Why Monitor Dehydro Isradipine Lactone?

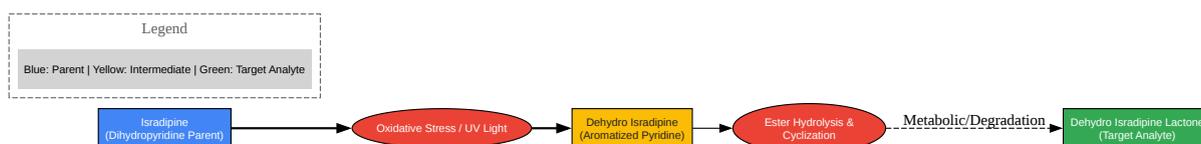
- Regulatory Compliance (CMC): ICH Q3B(R2) requires the identification and qualification of degradation products exceeding 0.1% thresholds. DIL is a known oxidative degradant.

- Pharmacokinetics (PK): In human metabolism, Isradipine is extensively metabolized.[4] The cyclic lactone product, alongside pyridine mono-acids, accounts for >75% of the material identified in urine and blood [1].[4]
- Assay Specificity: DIL possesses a fully aromatized pyridine ring, significantly altering its UV absorption and fluorescence properties compared to the parent Isradipine.

Chemical Basis & Degradation Pathway[5]

Understanding the formation of DIL is prerequisite to assay design. The transition from the parent drug involves oxidation (aromatization) and subsequent ester modification.

Degradation Mechanism Diagram



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Figure 1: The degradation and metabolic pathway of Isradipine leading to the formation of **Dehydro Isradipine Lactone**.

Protocol A: Stability-Indicating HPLC-UV Assay

Application: Quality Control (QC) and Impurity Profiling of Isradipine API/Formulations.

Method Rationale

Because DIL is a pyridine derivative, it lacks the 1,4-dihydropyridine chromophore of the parent. It absorbs strongly in the lower UV range (230–254 nm). This method utilizes a C18 stationary phase with a gradient elution to resolve the polar lactone from the hydrophobic parent.

Chromatographic Conditions

Parameter	Specification
Column	C18, 150 x 4.6 mm, 3.5 μ m (e.g., Zorbax Eclipse Plus or equivalent)
Mobile Phase A	10 mM Ammonium Acetate (pH 5.0)
Mobile Phase B	Acetonitrile (LC-grade)
Flow Rate	1.0 mL/min
Detection	UV @ 230 nm (Primary), 254 nm (Secondary confirmation)
Column Temp	30°C
Injection Vol	10 μ L

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	70	30	Equilibration
2.0	70	30	Isocratic Hold
15.0	20	80	Linear Gradient
20.0	20	80	Wash
20.1	70	30	Re-equilibration

Expert Tip: Light Protection



Critical Caution: Isradipine degrades to Dehydro Isradipine under standard laboratory lighting within minutes [2].

- Action: All stock solutions and samples must be prepared in amber glassware.
 - Action: Autosamplers must be temperature controlled (4°C) and darkened.
-

Protocol B: Bioanalytical LC-MS/MS Quantification

Application: Pharmacokinetic (PK) studies in human plasma/urine.

Method Rationale

DIL is a major metabolite but often present at lower concentrations than the parent drug in early timepoints. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity (LLOQ ~10 pg/mL) and selectivity to distinguish the Lactone from the acid metabolites.

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) to minimize matrix effects and enhance sensitivity for the lactone form.

- Aliquot: Transfer 200 µL human plasma into a borosilicate glass tube.
- IS Addition: Add 20 µL Internal Standard (e.g., Isradipine-d3 or Amlodipine).
- Alkaline Treatment: Add 50 µL 0.1 M NaOH (stabilizes the lactone/pyridine ring).
- Extraction: Add 1.5 mL Methyl-tert-butyl ether (MTBE). Vortex for 5 min.
- Separation: Centrifuge at 4,000 rpm for 10 min at 4°C.

- Concentration: Transfer supernatant to a clean tube; evaporate to dryness under N₂ stream at 40°C.
- Reconstitution: Reconstitute in 100 µL Mobile Phase (50:50 A:B).

LC-MS/MS Parameters

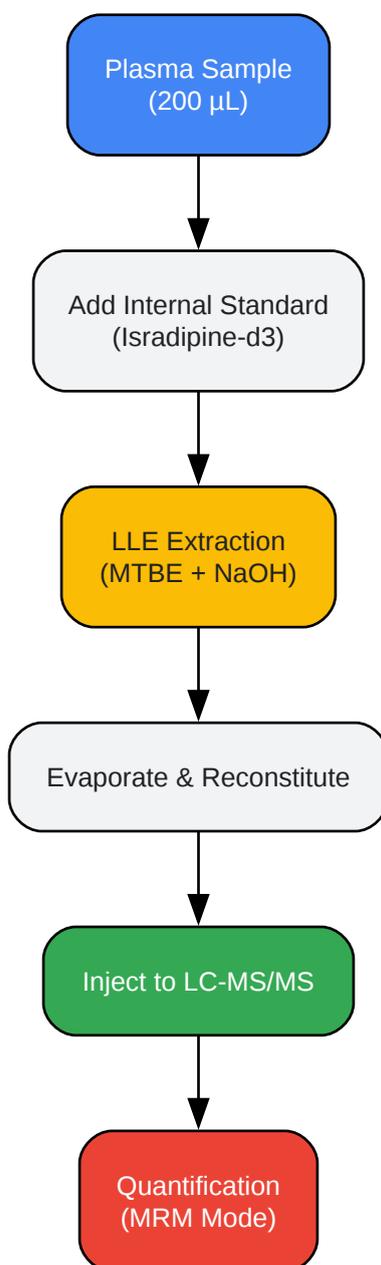
- Ionization: Electrospray Ionization (ESI), Positive Mode.[5][6]
- Source Temp: 500°C.
- Capillary Voltage: 3.5 kV.

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Isradipine (Parent)	372.1 [M+H] ⁺	312.2	15
Dehydro Isradipine Lactone	~354.1 [M+H] ⁺ *	~237.0	20
Internal Standard	(Depends on IS)	(Depends on IS)	-

*Note: Mass transitions must be tuned using the specific reference standard (CAS 107699-91-1). Dehydro Isradipine is ~369 Da; Lactonization typically involves loss of small molecule/water, altering m/z.

Bioanalytical Workflow Diagram



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Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for plasma quantification.

Troubleshooting & Validation Criteria

Common Failure Modes

- Peak Tailing: The pyridine nitrogen in DIL can interact with free silanols on the column.

- Solution: Ensure the mobile phase buffer (Ammonium Acetate) concentration is at least 10mM.
- In-Source Fragmentation: Lactones are fragile. High desolvation temperatures may break the lactone ring before detection.
 - Solution: Optimize source temperature and cone voltage during infusion tuning.
- Carryover: DIL is lipophilic.
 - Solution: Use a needle wash of 50:50 Methanol:Isopropanol.

Acceptance Criteria (Bioanalysis)

- Linearity:
 - over range 0.1 – 100 ng/mL.
- Accuracy: $\pm 15\%$ ($\pm 20\%$ at LLOQ).
- Precision: CV < 15%.
- Recovery: > 80% extraction efficiency.

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